molecular formula C12H14Br2O B12789278 2,4-Dibromo-6-cyclohexylphenol CAS No. 15460-13-6

2,4-Dibromo-6-cyclohexylphenol

Cat. No.: B12789278
CAS No.: 15460-13-6
M. Wt: 334.05 g/mol
InChI Key: FWJGNLDNTRUAGF-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-cyclohexylphenol is a brominated phenolic compound characterized by a phenol core substituted with bromine atoms at the 2- and 4-positions and a cyclohexyl group at the 6-position. This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the bulky cyclohexyl moiety and halogen-mediated reactivity. Brominated phenols are commonly utilized as intermediates in organic synthesis, flame retardants, or antimicrobial agents.

Properties

CAS No.

15460-13-6

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

2,4-dibromo-6-cyclohexylphenol

InChI

InChI=1S/C12H14Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2

InChI Key

FWJGNLDNTRUAGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-cyclohexylphenol typically involves the bromination of 6-cyclohexylphenol. The reaction is carried out by treating 6-cyclohexylphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenol ring.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dibromo-6-cyclohexylphenol can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-cyclohexylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.

    Substitution: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as zinc dust in acetic acid or sodium borohydride (NaBH(_4)) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN(_3)) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Debrominated phenol derivatives.

    Substitution: New phenolic compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-6-cyclohexylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of flame retardants and other industrial products.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-cyclohexylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the phenolic group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl group may also contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on halogenation patterns and substituent groups:

Halogenated Phenols
  • 2,4-Dichlorophenol (CAS 120-83-2): Substitutes bromine with chlorine at positions 2 and 3. Chlorine’s lower atomic weight and electronegativity reduce molecular stability compared to brominated analogs, impacting thermal degradation and reactivity .
  • 2,3-Dichlorophenol (CAS 576-24-9): A positional isomer with chlorine at 2- and 3-positions, leading to distinct steric and electronic effects.
Substituted Diphenols
  • 4,4'-(Propane-2,2-diyl)diphenol: Features two phenol groups linked by a propane bridge. The absence of halogens reduces toxicity but limits flame-retardant applications .
  • 4,4'-Sulfonyldiphenol: Incorporates a sulfonyl group between phenol rings, enhancing thermal stability and acidity compared to halogenated derivatives .
Cyclohexyl-Substituted Phenols
  • 4-Cyclohexylphenol: Lacks halogen substituents, resulting in lower molecular weight and reduced antimicrobial efficacy compared to brominated analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Applications
2,4-Dibromo-6-cyclohexylphenol 366.02 Br (2,4), C₆H₁₁ (6) Antimicrobial agents, flame retardants
2,4-Dichlorophenol 163.00 Cl (2,4) Pesticides, disinfectants
4,4'-Sulfonyldiphenol 250.27 SO₂ (bridge), OH (4,4') Polymer intermediates
4-Cyclohexylphenol 176.26 C₆H₁₁ (4) Solvents, plasticizers
  • Thermal Stability : Bromine’s higher atomic mass improves flame-retardant efficiency but increases persistence in environmental matrices .

Environmental and Toxicological Profiles

  • Brominated Analogs: Exhibit lower volatility but higher persistence in soil and sediment. Limited data exist on 2,4-Dibromo-6-cyclohexylphenol’s ecotoxicity, though bromophenols generally pose risks to aquatic organisms .
  • Safer Alternatives: Sulfonyldiphenols and non-halogenated diphenols are recommended for reduced environmental impact .

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